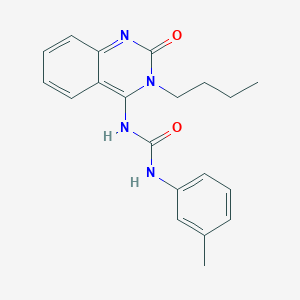

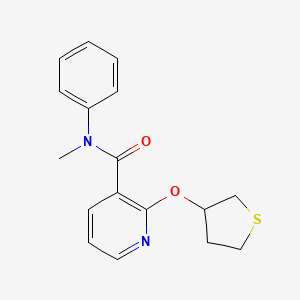

![molecular formula C13H10ClN5O2 B2398304 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919842-46-9](/img/structure/B2398304.png)

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are known to have various biological activities and are considered as privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . A common method involves the reaction of chalcone with guanidine hydrochloride . Another method uses ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The synthesis usually yields compounds with good to moderate anticancer activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have been described in several studies . These reactions usually involve the formation of a pyrazolo[3,4-d]pyrimidine linkage with other groups .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A new series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, has been synthesized and evaluated for antitumor activity. These compounds showed varied levels of activity against human breast adenocarcinoma cell line MCF7, indicating their potential as antitumor agents. Among them, derivatives with specific modifications exhibited mild to moderate activity, highlighting the impact of chemical structure on antitumor efficacy (El-Morsy et al., 2017).

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, including those structurally similar to the compound . Compounds synthesized from 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, a key intermediate, showed promising antimicrobial activities. These activities include the ability to inhibit the growth of various microbial strains, suggesting their potential application in developing new antimicrobial agents (Bondock et al., 2008).

Anticancer and Antimicrobial Agents

Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidin-7-one, synthesized from related precursors, have shown significant in vitro antimicrobial and anticancer activity. Some of these compounds displayed higher anticancer activity than reference drugs like doxorubicin, as well as good to excellent antimicrobial properties. This indicates their dual potential as leads for the development of new anticancer and antimicrobial therapies (Hafez et al., 2016).

Zukünftige Richtungen

The future directions for the research on “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” and related compounds could involve further exploration of their therapeutic potential . This could include optimizing the synthesis conditions , investigating their mechanism of action , and conducting in vitro and in vivo studies to evaluate their anticancer activity .

Wirkmechanismus

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in cell cycle regulation and are often dysregulated in cancer .

Mode of Action

This interaction can inhibit the kinase activity, leading to alterations in cell cycle progression .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the reported target of similar compounds . Inhibition of CDKs can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It’s worth noting that similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that such compounds are likely to maintain drug-likeness during lead optimization .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it indeed targets CDKs like similar compounds, it could potentially lead to cell cycle arrest and apoptosis . This could result in the inhibition of tumor cell proliferation, making it a potential candidate for cancer treatment .

Eigenschaften

IUPAC Name |

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c1-8(20)17-18-7-15-12-11(13(18)21)6-16-19(12)10-4-2-3-9(14)5-10/h2-7H,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZGFBHDZCYVMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

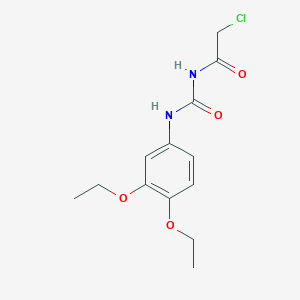

![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

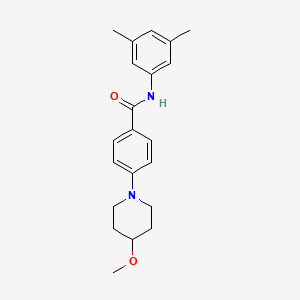

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)

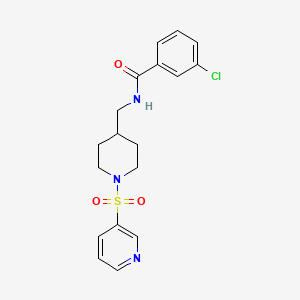

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398224.png)

![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)

![5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2398229.png)

![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)

![Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2398232.png)

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)